molecular formula C11H11N3O4S B11798566 4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole

4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B11798566
M. Wt: 281.29 g/mol
InChI Key: USPJDUBKBTUFQL-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethylsulfonyl group at position 4 and a nitrophenyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-(3-nitrophenyl)-1H-pyrazole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The ethylsulfonyl and nitrophenyl groups can enhance its binding affinity and specificity towards these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole: Similar structure but with the nitro group at the 4-position of the phenyl ring.

    3-(3-Nitrophenyl)-1H-pyrazole: Lacks the ethylsulfonyl group.

Uniqueness

4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole is unique due to the presence of both the ethylsulfonyl and nitrophenyl groups, which can impart specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

4-ethylsulfonyl-5-(3-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C11H11N3O4S/c1-2-19(17,18)10-7-12-13-11(10)8-4-3-5-9(6-8)14(15)16/h3-7H,2H2,1H3,(H,12,13)

InChI Key

USPJDUBKBTUFQL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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